molecular formula C49H76O17 B151247 Marsdekoiside B CAS No. 139953-35-8

Marsdekoiside B

Cat. No.: B151247
CAS No.: 139953-35-8
M. Wt: 937.1 g/mol
InChI Key: OVOSPCKCJQHZPN-UHFFFAOYSA-N
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Description

Marsdekoiside B is a pregnane glycoside isolated from plants of the Marsdenia genus, notably Marsdenia tenacissima and Marsdenia koi. It exhibits diverse pharmacological activities, including anti-fertility effects in female SD rats without estrogenic activity and antitumor activity against human cancer cell lines such as ISMMC-7721 (IC50 = 40.7 μg·mL<sup>−1</sup>) . Structurally, it is characterized as a glycoside with a pregnane backbone, though its exact molecular formula varies across studies (e.g., C14H24O8 in one source , conflicting with typical pregnane glycoside formulas). This compound is part of a broader class of bioactive compounds in traditional Chinese medicine, particularly in Tongguanteng (TGT), where it synergizes with other constituents to inhibit tumor proliferation via modulation of apoptosis-related proteins (Bax, Bcl-2, Caspase-3) and cell cycle regulators (CDK1, HDAC1) .

Properties

CAS No.

139953-35-8

Molecular Formula

C49H76O17

Molecular Weight

937.1 g/mol

IUPAC Name

[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate

InChI

InChI=1S/C49H76O17/c1-25-38(51)42(59-9)39(52)44(62-25)66-41-27(3)61-37(23-33(41)58-8)65-40-26(2)60-36(22-32(40)57-7)63-31-16-17-45(5)30(21-31)15-18-48(55)34(45)24-35(64-43(53)29-13-11-10-12-14-29)46(6)47(54,28(4)50)19-20-49(46,48)56/h10-14,25-28,30-42,44,50-52,54-56H,15-24H2,1-9H3

InChI Key

OVOSPCKCJQHZPN-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C8=CC=CC=C8)O)C)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C8=CC=CC=C8)O)C)C)C)O)OC)O

Synonyms

12-O-benzoyl-dihydrosarcostin-3-O-3-O-methyl-6-deoxy-beta-D-allopyranosyl(1-4)-O-beta-D-oleandropyranosyl(1-4)-O-beta-D-cymaropyranoside
marsdekoiside B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of Marsdekoiside B are compared below with related pregnane glycosides and antitumor agents (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Source Molecular Formula Key Activities Mechanism/Targets IC50 (μg·mL<sup>−1</sup>)
This compound Marsdenia tenacissima C14H24O8 Anti-fertility , Antitumor (ISMMC-7721) Upregulates Bax/Caspase-3, downregulates Bcl-2/CDK1 40.7 (ISMMC-7721)
Marsdekoiside A Marsdenia koi Not specified Anti-fertility , Cytotoxic Structural similarity to pregnane glycosides; likely targets apoptosis pathways N/A
Marsdekoiside C Marsdenia koi Not specified Anti-fertility (non-estrogenic) Unknown N/A
Tenacigenin B Marsdenia tenacissima Not specified Antitumor (MCG-803) Inhibits CYP3A4, induces DNA damage/p53 phosphorylation 80.3 (MCG-803)
Verrucoside Eunicella verrucosa Not specified Cytotoxic Targets cancer cell membranes or intracellular signaling N/A

Key Findings

Structural and Functional Similarities: this compound shares a pregnane glycoside backbone with Marsdekoisides A and C, which are also anti-fertility agents . However, this compound uniquely demonstrates dual anti-fertility and antitumor effects, unlike Marsdekoiside C, which lacks estrogenic activity . Tenacigenin B, another Marsdenia-derived compound, shows weaker antitumor activity (IC50 = 80.3 μg·mL<sup>−1</sup>) compared to this compound, suggesting structural differences (e.g., sugar moieties) enhance potency .

Mechanistic Divergence :

  • This compound and Tenacigenin B both inhibit tumor growth but act via distinct pathways. While this compound upregulates pro-apoptotic Bax and Caspase-3 , Tenacigenin B primarily induces DNA damage and p53 activation .
  • Verrucoside, a marine-derived pregnane glycoside, shares cytotoxicity with this compound but lacks documented anti-fertility effects, highlighting source-dependent bioactivity .

Classification Discrepancies: erroneously classifies this compound as a flavonoid (C14H24O8), conflicting with its established identity as a pregnane glycoside . This may reflect analytical errors or misannotation.

Q & A

Q. Basic Research Focus

  • Synthesis : Follow a stepwise route (e.g., glycosylation followed by oxidation), documenting reaction temperatures, catalysts (e.g., Pd/C for hydrogenation), and purification methods (e.g., column chromatography with silica gel 60).
  • Characterization : Report yields, melting points, and spectroscopic data. For novel intermediates, provide HRMS and elemental analysis .
    Reproducibility Checklist : Include solvent grades, inert atmosphere protocols, and equipment specifications (e.g., NMR magnet strength) .

How should researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • Multi-omics integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) to identify pathway perturbations.
  • CRISPR screening : Knock out candidate targets (e.g., kinases) in isogenic cell lines to assess this compound dependency.
  • Kinetic studies : Measure compound uptake/efflux rates using radiolabeled analogs .
    Controls : Include vehicle controls and reference inhibitors (e.g., staurosporine for apoptosis assays) .

What systematic approaches identify gaps in this compound’s existing literature?

Q. Basic Research Focus

  • Search Strategy : Use databases (PubMed, SciFinder) with keywords: “this compound” + “synthesis,” “bioactivity,” or “mechanism.” Apply Boolean operators (AND/OR) for specificity.
  • PICO Framework : Structure questions by Population (e.g., cell type), Intervention (dose), Comparison (control groups), and Outcome (e.g., apoptosis rate) .
    Gap Analysis : Categorize findings into knowns (e.g., cytotoxicity in leukemia cells) and unknowns (e.g., in vivo pharmacokinetics) .

What methodologies minimize confounding variables in this compound’s pharmacokinetic studies?

Q. Advanced Research Focus

  • Randomization : Assign animal cohorts blindly to treatment/control groups.
  • Stratification : Control for age, weight, and genetic background in in vivo models.
  • Analytical Validation : Use LC-MS/MS with deuterated internal standards to quantify this compound in plasma/tissues.
    Statistical Adjustments : Apply mixed-effects models to account for inter-individual variability .

How can researchers optimize assay conditions for this compound’s enzyme inhibition studies?

Q. Advanced Research Focus

  • Kinetic Assays : Vary substrate concentrations (0.1–10× Km) under fixed this compound doses to determine inhibition type (competitive/non-competitive).
  • Temperature/pH Profiling : Test activity across physiological ranges (pH 6.8–7.4, 37°C).
  • High-Throughput Screening (HTS) : Use 384-well plates with robotic liquid handlers; validate hits via dose-response triplicates .
    Data Normalization : Express inhibition as % activity relative to positive/negative controls .

What criteria define this compound’s in vivo efficacy in preclinical models?

Q. Advanced Research Focus

  • Dosing Regimens : Test acute (single dose) vs. chronic (daily for 14 days) administration in xenograft models.
  • Endpoint Metrics : Tumor volume (caliper measurements), survival analysis (Kaplan-Meier curves), and histopathology (H&E staining).
  • Toxicology : Monitor body weight, organ indices (liver/kidney weight), and serum biomarkers (ALT, creatinine) .
    Ethical Compliance : Adhere to ARRIVE guidelines for animal reporting .

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